molecular formula C11H16N2S B4231727 4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide CAS No. 21176-96-5

4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide

Cat. No. B4231727
CAS RN: 21176-96-5
M. Wt: 208.33 g/mol
InChI Key: DHDMEGGTXOLWLX-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide, also known as Dithizone, is a synthetic compound that has been widely used in scientific research for many years. It is a highly selective chelating agent that binds specifically to heavy metals such as zinc, copper, and mercury. The compound has been used in various fields of research, including chemistry, biology, and medicine.

Mechanism of Action

4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide binds specifically to heavy metals such as zinc, copper, and mercury, forming stable complexes that can be easily detected and quantified. The compound has a high affinity for these metals, allowing for their selective detection and quantification in biological samples. 4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide has also been shown to have a chelating effect on other metals, including lead and cadmium.
Biochemical and Physiological Effects:
4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on living organisms. However, it should be noted that the compound has been shown to bind to other metals besides zinc, copper, and mercury, which could potentially lead to unwanted effects in certain applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide is its high selectivity for heavy metals, allowing for their specific detection and quantification in biological samples. Additionally, the compound has a low toxicity profile and is relatively easy to use in laboratory experiments. However, one limitation of 4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide is its potential to bind to other metals besides zinc, copper, and mercury, which could lead to unwanted effects in certain applications.

Future Directions

There are several future directions for the use of 4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, 4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide could be used in the study of metal ion transport and metabolism in living organisms. Finally, further research could be conducted to determine the potential of 4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide in the detection and quantification of other metals besides zinc, copper, and mercury.

Scientific Research Applications

4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide has been used in various scientific research applications, including the detection and quantification of heavy metals in biological samples. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, 4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide has been used in the study of metal ion transport and metabolism in living organisms.

properties

IUPAC Name

4-(dimethylamino)-N,N-dimethylbenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-12(2)10-7-5-9(6-8-10)11(14)13(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDMEGGTXOLWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226053
Record name 4-(Dimethylamino)-N,N-dimethylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

21176-96-5
Record name 4-(Dimethylamino)-N,N-dimethylbenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21176-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)-N,N-dimethylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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